4-Nitrocinnamic acid
Overview
Description
4-Nitrocinnamic acid is a chemical compound that has been the subject of various research studies due to its potential applications in the synthesis of other chemical compounds and its interactions with biological molecules. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their synthesis, which can be informative for understanding the broader context of this compound's chemistry.
Synthesis Analysis
The synthesis of related compounds to this compound has been explored in the provided papers. For instance, the synthesis of 4-deoxy-4-nitrosialic acid, a derivative of sialic acid, was achieved through a seven-step process starting from D-arabinose, which involved coupling, ozonolysis, and fractional crystallisation . Similarly, the solid-phase synthesis of 4-hydroxycinnamic acid and its derivatives was carried out, demonstrating the utility of solid support in synthesizing cinnamic acid derivatives . These methods provide a foundation for understanding how this compound itself might be synthesized, although the specific details of its synthesis are not provided in the papers.
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been elucidated using various techniques. In the case of zinc(II) complexes with this compound, the complexes were characterized by FT-IR, NMR, and single-crystal X-ray diffraction . These complexes exhibited different geometries, such as distorted octahedral and tetrahedral, depending on the coordination of the carboxylate group and the presence of other ligands like ethylenediamine and DMSO . This information is valuable for understanding the potential molecular geometries and coordination chemistry of this compound when it forms complexes with metals.
Chemical Reactions Analysis
The papers discuss the chemical reactions involving compounds similar to this compound. For example, the synthesis of 4-deoxy-4-nitrosialic acid involved reactions such as coupling and ozonolysis . The zinc(II) complexes with this compound were synthesized in a one-pot reaction, indicating the reactivity of the carboxylate group in this compound with metal ions . These reactions are indicative of the types of chemical transformations that this compound might undergo, particularly in the context of coordination chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from the studies on its derivatives and related compounds. The zinc(II) complexes with this compound were found to interact strongly with DNA, suggesting that this compound derivatives may have significant biological interactions . Additionally, these complexes exhibited alkaline phosphatase inhibition activity, which could be a relevant property for this compound in biological systems . The solid-phase synthesis approach for 4-hydroxycinnamic acid derivatives also highlights the potential for this compound to be used in combinatorial chemistry applications .
Scientific Research Applications
Inhibition Kinetics and Molecular Simulation
4-Nitrocinnamic acid (4-NCA) demonstrates inhibitory effects on tyrosinase, an enzyme crucial in melanin synthesis. The study by Cui et al. (2017) explored the inhibition mechanism of 4-NCA on tyrosinase, using UV-vis spectrum, fluorescence spectroscopy, copper interacting, and molecular docking. It was found that 4-NCA exhibits static-type quenching mechanisms and can chelate a copper ion of tyrosinase. This research provides a foundation for the utilization of 4-NCA in designing novel tyrosinase inhibitors (Cui et al., 2017).
DNA Binding and Biological Activity in Nickel(II) Complexes
This compound is also significant in the synthesis of nickel(II) complexes. Begum et al. (2021) synthesized nickel(II) mixed ligand bicarboxylate complexes using this compound among other compounds. These complexes were evaluated for their DNA-binding ability and exhibited significant antibacterial and antifungal activities. This study indicates the potential of this compound in the development of new compounds with medical applications (Begum et al., 2021).
Corrosion Inhibition
Yttrium 4-nitrocinnamate (Y(4-NO2Cin)3) added to an aqueous chloride solution was studied as a possible corrosion inhibition system. Hiển et al. (2017) found that Y(4-NO2Cin)3 effectively inhibits corrosion at a low concentration. This compound mitigates corrosion by promoting the random distribution of minor anodes, attributed to the formation of metal species bonding to the 4-nitrocinnamate component. This research suggests applications of this compound in corrosion inhibition and protective coatings (Hiển et al., 2017).
XAFS Studies in Metal Complexes
This compound plays a role in the formation of metal complexes. Wolska et al. (2015) conducted X-ray absorption fine structure spectroscopy to characterize the geometry of metal–ligand interaction in Co(II) and Cu(II) complexes with derivatives of cinnamic acid, including this compound. The structural characterization of these complexes opens avenues for their potential applications in various fields, including catalysis and material science (Wolska et al., 2015).
Mechanism of Action
Target of Action
Cinnamic acids, a class of compounds to which 4-nitrocinnamic acid belongs, are known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
For instance, they can serve as precursors for the biosynthesis of flavonoids, a class of plant secondary metabolites with diverse biological activities .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Cinnamic acids are known to exhibit various biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the compound’s stability might be affected by light and heat, while its efficacy could be influenced by interactions with other molecules in the body.
Safety and Hazards
properties
IUPAC Name |
(E)-3-(4-nitrophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6H,(H,11,12)/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMRNCHTDONGRJ-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060710, DTXSID301043547 | |
Record name | 2-Propenoic acid, 3-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2E)-3-(4-nitrophenyl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301043547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Alfa Aesar MSDS] | |
Record name | p-Nitrocinnamic acid | |
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CAS RN |
882-06-4, 619-89-6 | |
Record name | trans-4-Nitrocinnamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=882-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | p-Nitrocinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-p-Nitrocinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrocinnamic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2067 | |
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Record name | 2-Propenoic acid, 3-(4-nitrophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 3-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2E)-3-(4-nitrophenyl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301043547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-nitrocinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.654 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (E)-p-nitrocinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.750 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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